N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be optimized by using a one-pot method. This method involves the reaction of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile in the presence of a solvent and a 4A molecular sieve. This process generates water as a byproduct, simplifying the operation and making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and carbonyl groups react with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, ammonium acetate, and various substituted aryl or heteryl amines. Reaction conditions often involve heating and stirring, sometimes without the use of solvents .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound shares the trifluoromethyl and cyano groups but differs in its overall structure and reactivity.
2-cyano-N-(4-nitrophenyl)acetamide: Another cyanoacetamide derivative with different substituents, leading to varied biological activities.
Uniqueness
N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the cyano, carbonyl, and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-2-8-19(9-7-18)13(20)10-11-3-5-12(6-4-11)14(15,16)17/h3-6H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVLZRRFJOOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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